PhosTAC7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

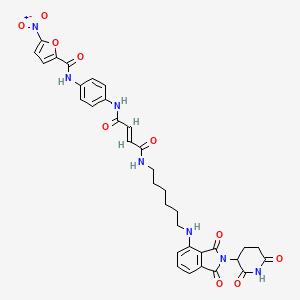

La molécule chimérique ciblant la phosphatase 7 (PhosTAC7) est une petite molécule hétérobifunctionnelle conçue pour promouvoir la déphosphorylation ciblée des protéines induite par la proximité. Ce composé représente une approche novatrice pour manipuler sélectivement la fonction des phosphoprotéines, offrant une nouvelle classe de petites molécules bifonctionnelles dans la boîte à outils du chimiste biologiste .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

PhosTAC7 est synthétisé par une série de réactions chimiques qui impliquent le couplage d'un ligand pour la protéine 12 de liaison à la FK506 (FKBP12) avec un ligand pour la protéine HaloTag. La voie de synthèse implique généralement les étapes suivantes :

Synthèse du ligand FKBP12 : Cela implique la préparation d'un ligand qui peut se lier à la protéine FKBP12.

Synthèse du ligand HaloTag : Cela implique la préparation d'un ligand qui peut se lier à la protéine HaloTag.

Réaction de couplage : Le ligand FKBP12 et le ligand HaloTag sont couplés pour former la molécule bifonctionnelle this compound.

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle de la voie de synthèse décrite ci-dessus. Cela nécessite généralement l'optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée du produit final. Le processus peut impliquer :

Optimisation des conditions de réaction : Cela comprend l'ajustement de la température, de la pression et des conditions de solvant pour maximiser le rendement.

Purification : Des techniques telles que la chromatographie sont utilisées pour purifier le produit final.

Contrôle de la qualité : Des techniques analytiques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse sont utilisées pour garantir la pureté et l'identité du produit final.

Analyse Des Réactions Chimiques

Types de réactions

PhosTAC7 subit principalement des réactions de déphosphorylation. Il recrute une phosphatase sérine/thréonine sur un phosphosubstrat pour médiater sa déphosphorylation. Ce processus implique l'élimination d'un groupe phosphate du phosphosubstrat.

Réactifs et conditions courants

Réactifs : Les principaux réactifs impliqués dans les réactions de déphosphorylation sont la phosphatase sérine/thréonine et le phosphosubstrat.

Conditions : Les réactions se produisent généralement dans des conditions physiologiques, telles qu'une température de 37 °C et un pH de 7,4.

Principaux produits

Le principal produit de la réaction de déphosphorylation catalysée par this compound est le substrat protéique déphosphorylé. Ce produit peut ensuite participer à divers processus cellulaires, en fonction de la protéine spécifique impliquée .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : this compound est utilisé comme outil pour étudier les processus de phosphorylation et de déphosphorylation des protéines. Il permet aux chercheurs de déphosphoryler sélectivement des protéines spécifiques et d'étudier les effets qui en résultent sur les voies de signalisation cellulaire.

Biologie : En recherche biologique, this compound est utilisé pour étudier le rôle de la phosphorylation des protéines dans divers processus cellulaires. Il peut être utilisé pour étudier les effets de la déphosphorylation sur la fonction des protéines et le comportement cellulaire.

Médecine : this compound a des applications thérapeutiques potentielles dans le traitement des maladies associées à une phosphorylation des protéines dysrégulée, telles que le cancer et les maladies neurodégénératives. En déphosphorylant sélectivement des protéines spécifiques, this compound peut moduler les voies de signalisation cellulaire et potentiellement inverser les phénotypes associés à la maladie.

Industrie : Dans l'industrie pharmaceutique, this compound est utilisé dans la découverte et le développement de médicaments. .

Mécanisme d'action

This compound exerce ses effets en formant un complexe ternaire avec une phosphatase sérine/thréonine modifiée et un phosphosubstrat. Le mécanisme implique les étapes suivantes :

Liaison à FKBP12 : Le ligand FKBP12 de this compound se lie à la protéine FKBP12.

Liaison à HaloTag : Le ligand HaloTag de this compound se lie à la protéine HaloTag.

Formation de complexes ternaires : La liaison de this compound à la fois à FKBP12 et à HaloTag rapproche la phosphatase et le phosphosubstrat, facilitant la réaction de déphosphorylation.

Déphosphorylation : La phosphatase sérine/thréonine élimine le groupe phosphate du phosphosubstrat, ce qui donne la protéine déphosphorylée.

Applications De Recherche Scientifique

PhosTAC7 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool to study protein phosphorylation and dephosphorylation processes. It allows researchers to selectively dephosphorylate specific proteins and study the resulting effects on cellular signaling pathways.

Biology: In biological research, this compound is used to investigate the role of protein phosphorylation in various cellular processes. It can be used to study the effects of dephosphorylation on protein function and cellular behavior.

Medicine: this compound has potential therapeutic applications in the treatment of diseases associated with dysregulated protein phosphorylation, such as cancer and neurodegenerative diseases. By selectively dephosphorylating specific proteins, this compound can modulate cellular signaling pathways and potentially reverse disease-associated phenotypes.

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development. .

Mécanisme D'action

PhosTAC7 exerts its effects by forming a ternary complex with a modified serine/threonine phosphatase and a phosphosubstrate. The mechanism involves the following steps:

Binding to FKBP12: The FKBP12 ligand of this compound binds to the FKBP12 protein.

Binding to HaloTag: The HaloTag ligand of this compound binds to the HaloTag protein.

Ternary complex formation: The binding of this compound to both FKBP12 and HaloTag brings the phosphatase and the phosphosubstrate into close proximity, facilitating the dephosphorylation reaction.

Dephosphorylation: The serine/threonine phosphatase removes the phosphate group from the phosphosubstrate, resulting in the dephosphorylated protein.

Comparaison Avec Des Composés Similaires

PhosTAC7 est similaire aux molécules chimériques ciblant la protéolyse (PROTAC) en termes de capacité à induire la formation de complexes ternaires. Alors que les PROTAC ciblent les protéines pour la dégradation, this compound cible les protéines pour la déphosphorylation. Ce mécanisme d'action unique permet à this compound de moduler sélectivement la phosphorylation des protéines, offrant un avantage distinct dans l'étude et la manipulation des voies de signalisation cellulaire.

Composés similaires

PROTAC : Ces molécules induisent la dégradation des protéines cibles en recrutant une ligase E3 ubiquitine.

Inhibiteurs de kinases : Ces composés inhibent l'activité des kinases, empêchant la phosphorylation des protéines cibles.

Inhibiteurs de phosphatases : Ces composés inhibent l'activité des phosphatases, empêchant la déphosphorylation des protéines cibles

This compound se distingue par sa capacité à déphosphoryler sélectivement des protéines spécifiques, offrant un outil unique pour étudier et moduler la phosphorylation des protéines dans divers contextes de recherche et thérapeutiques.

Propriétés

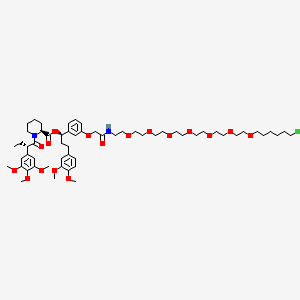

Formule moléculaire |

C58H87ClN2O17 |

|---|---|

Poids moléculaire |

1119.8 g/mol |

Nom IUPAC |

[(1R)-1-[3-[2-[2-[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C58H87ClN2O17/c1-7-48(46-41-53(67-4)56(69-6)54(42-46)68-5)57(63)61-24-12-10-17-49(61)58(64)78-50(20-18-44-19-21-51(65-2)52(39-44)66-3)45-15-14-16-47(40-45)77-43-55(62)60-23-26-71-28-30-73-32-34-75-36-38-76-37-35-74-33-31-72-29-27-70-25-13-9-8-11-22-59/h14-16,19,21,39-42,48-50H,7-13,17-18,20,22-38,43H2,1-6H3,(H,60,62)/t48-,49-,50+/m0/s1 |

Clé InChI |

RPIBISHYKGHEDG-YGENRYQBSA-N |

SMILES isomérique |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCCCCCCl |

SMILES canonique |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCCCCCCl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3aR,4R,6E,9S,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831892.png)

![(1R,3R)-1-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B10831899.png)

![sodium;[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]-hydroxyphosphinate](/img/structure/B10831911.png)

![(2S)-5-(carbamoylamino)-N-[4-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]sulfamoyl]phenyl]-2-[[(2S)-2-[3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanamide](/img/structure/B10831927.png)

![(2S)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol](/img/structure/B10831956.png)

![5-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10831977.png)

![4-[2-[8-[(4-Fluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2-oxoethyl]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B10831979.png)